2-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-fluoro-N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-25-15-8-6-14(7-9-15)21-12-13(10-18(21)22)11-20-26(23,24)17-5-3-2-4-16(17)19/h2-9,13,20H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAKPWYKRRRIOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 5-Oxopyrrolidin-3-yl Scaffold
The 5-oxopyrrolidin-3-yl moiety is typically synthesized via cyclization of γ-aminobutyric acid (GABA) derivatives or through intramolecular lactamization. A common approach involves treating 4-aminobutanolic acid with acetic anhydride to form a γ-lactam intermediate, followed by oxidation to introduce the ketone functionality. For the target compound, the 1-(4-methoxyphenyl) substitution is introduced via nucleophilic aromatic substitution (SNAr) using 4-methoxyphenylamine and a brominated lactam precursor. Reaction conditions such as 110°C in a sealed vessel with triethylamine as a base have been reported to achieve yields of 54–78% for analogous pyrrolidinone derivatives.
Functionalization with the Methylenamine Linker
The methylenamine bridge (-CH2NH-) connecting the pyrrolidinone and sulfonamide groups is installed through reductive amination. For example, reacting the pyrrolidinone’s ketone with benzylamine in the presence of sodium cyanoborohydride yields the secondary amine, which is subsequently deprotected via hydrogenolysis. Alternative methods employ Staudinger reactions or Mitsunobu conditions, though these may require additional optimization for sterically hindered substrates.
Sulfonylation with 2-Fluorobenzenesulfonyl Chloride
Sulfonamide Bond Formation
The final step involves coupling the methylenamine intermediate with 2-fluorobenzenesulfonyl chloride. This reaction is typically conducted in dichloromethane or tetrahydrofuran under inert atmospheres, using triethylamine or N,N-diisopropylethylamine (DIPEA) to scavenge HCl byproducts. Sealed vessel conditions at 110°C for 20 hours have been shown to improve yields to 78% for structurally related sulfonamides. Critical parameters include stoichiometric control of the sulfonyl chloride (1.2–1.5 equivalents) and slow addition to prevent oligomerization.
Regioselectivity and Byproduct Mitigation
The 2-fluoro substituent on the benzene ring necessitates careful regiocontrol during sulfonylation. Directed ortho-metalation (DoM) strategies using lithium hexamethyldisilazide (LiHMDS) as a base can enhance selectivity, though this approach may complicate scalability. Chromatographic purification (e.g., silica gel with ethyl acetate/hexanes gradients) is essential to isolate the target compound from di-sulfonylated byproducts.
Reaction Optimization and Yield Enhancement
Solvent and Temperature Effects
Dimethyl sulfoxide (DMSO) at 120°C has been shown to accelerate sulfonylation kinetics but may degrade acid-sensitive intermediates. Comparative studies recommend tetrahydrofuran (THF) at 60–80°C for balancing reaction rate and product stability.
Characterization and Analytical Validation
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying the structure. The ¹H NMR spectrum of the target compound should exhibit characteristic signals: δ 3.85 ppm (s, 3H, OCH3), δ 7.12–8.04 ppm (m, aromatic protons), and δ 4.21 ppm (t, J = 6.2 Hz, CH2NH). Mass spectrometry (MS) with electrospray ionization (ESI) typically shows a molecular ion peak at m/z 378.4 ([M+H]⁺), consistent with the molecular formula C18H19FN2O4S.
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to assess purity, with retention times compared against authentic standards. A purity threshold of ≥95% is generally required for pharmacological applications.
Challenges and Alternative Pathways
Competing Side Reactions
Over-sulfonylation and N-alkylation are common side reactions during the coupling step. Strategies to suppress these include using sub-stoichiometric amounts of sulfonyl chloride and low-temperature reaction conditions (0–5°C).
Green Chemistry Considerations
Recent advances emphasize solvent-free mechanochemical synthesis for sulfonamide formation, though yields remain suboptimal (45–55%) compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, or other biochemical assays to explore its biological activity.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and other functional groups play a crucial role in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating key proteins, leading to various physiological effects.
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
The table below highlights key structural differences and their implications:
Physicochemical Properties
- Solubility : Methoxy groups (target compound) improve aqueous solubility compared to chloro or trifluoromethyl analogs .
- Stability : Fluorine substituents (2- or 4-position) enhance metabolic stability by resisting oxidative degradation .
- Acidity : The trifluoromethyl analog has a lower pKa (~5.2) for the sulfonamide proton, facilitating ionization at physiological pH .
Biological Activity
2-Fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
The molecular formula of 2-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is with a molecular weight of 342.4 g/mol. The structure includes a sulfonamide group, a fluorine atom, and a pyrrolidine derivative which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H19FN2O3 |
| Molecular Weight | 342.4 g/mol |
| CAS Number | 955221-18-8 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may act as an inhibitor or modulator of specific enzymes or receptors involved in disease processes. The presence of the sulfonamide group suggests potential interactions with carbonic anhydrases or other enzyme classes.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study on related pyrrolidine derivatives demonstrated that they could inhibit cancer cell growth through the modulation of apoptotic pathways. The compound's ability to induce markers of cell death was assessed using assays that measure phosphatidylserine exposure and propidium iodide permeabilization.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the activity of lipoxygenases (LOXs), which are implicated in inflammatory responses.
Research Findings:
Inhibition assays showed that similar compounds effectively reduced leukotriene production, which plays a crucial role in inflammation. This suggests a potential therapeutic application in treating inflammatory diseases.
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may possess neuroprotective properties. Studies have indicated that they can cross the blood-brain barrier and exhibit protective effects against neurodegenerative conditions.
Mechanism Insights:
The neuroprotective effects are believed to be mediated through the modulation of neurotransmitter systems and reduction of oxidative stress within neuronal cells.
Comparative Analysis
To understand the unique properties of 2-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 2-Fluoro-N-(4-methoxyphenyl)benzamide | Moderate anti-inflammatory effects |
| N-(4-methoxyphenyl)-2-fluorobenzenesulfonamide | Stronger anticancer activity |
| 4-Fluoro-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide | Enhanced neuroprotective effects |
Q & A
Basic Questions
Q. What are the key steps in synthesizing 2-fluoro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide, and how can reaction yields be optimized?
- Answer : The synthesis typically involves a multi-step route:
- Step 1 : Formation of the pyrrolidinone core via cyclization of a substituted γ-aminobutyric acid derivative under acidic conditions.
- Step 2 : Introduction of the 4-methoxyphenyl group via nucleophilic substitution or coupling reactions.
- Step 3 : Sulfonylation of the methylamine linker using 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
- Critical Parameters : Temperature control (<0°C during sulfonylation to minimize side reactions), inert atmosphere (N₂/Ar for moisture-sensitive intermediates), and stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride to ensure complete reaction) .
Q. Which analytical techniques are essential for confirming the purity and structural integrity of this compound?
- Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>95% recommended).
- NMR : ¹H and ¹³C NMR (in DMSO-d₆) to verify substituent positions (e.g., methoxy proton at ~3.8 ppm, fluorophenyl signals in aromatic regions).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~434.1 Da).
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values within ±0.4% .
Q. How should researchers handle stability issues during storage of this compound?
- Answer : Store in amber vials at −20°C under anhydrous conditions (desiccants like silica gel). Avoid repeated freeze-thaw cycles. Stability can be monitored via periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the sulfonamide group in humid environments) .
Advanced Research Questions
Q. What in vitro assays are most effective for evaluating the compound’s inhibitory activity against carbonic anhydrase isoforms?
- Answer :
- Enzyme Inhibition Assays : Use a stopped-flow CO₂ hydration assay with recombinant human carbonic anhydrase isoforms (e.g., CA-II, CA-IX). Monitor pH changes spectrophotometrically at 400 nm.
- IC₅₀ Determination : Perform dose-response curves (0.1–100 µM) in triplicate. Include acetazolamide as a positive control.
- Data Interpretation : Compare inhibition constants (Ki) across isoforms; structural analogs with 4-methoxyphenyl groups show selectivity for CA-IX due to hydrophobic active-site interactions .
Q. How can computational methods elucidate the compound’s binding mode with target enzymes?
- Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of CA isoforms (PDB: 3CAI for CA-II). Parameterize the ligand with GAFF2 force fields.
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Key interactions include hydrogen bonds between the sulfonamide group and Zn²+ in the active site, and π-π stacking of the 4-methoxyphenyl ring with Phe131.
- Free Energy Calculations : MM-PBSA analysis quantifies contributions from van der Waals and electrostatic interactions .
Q. What strategies mitigate low aqueous solubility in pharmacokinetic studies?
- Answer :
- Formulation : Use co-solvents (e.g., 10% DMSO/PEG-400) or cyclodextrin complexes (e.g., HP-β-CD at 20% w/v).
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the pyrrolidinone ring to enhance solubility.
- In Vivo Testing : Monitor plasma concentration-time profiles in rodent models after IV/PO administration. AUC and Cmax values correlate with formulation efficacy .
Q. How can contradictory data on cytotoxicity across cell lines be resolved?
- Answer :
- Standardize Assay Conditions : Use identical cell passage numbers, serum concentrations (e.g., 10% FBS), and incubation times (48–72 hrs).
- Mechanistic Studies : Perform RNA-seq on responsive vs. non-responsive lines (e.g., HeLa vs. MCF-7) to identify differential expression of target proteins or efflux pumps (e.g., P-gp).
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to assess heterogeneity (I² statistic) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
